D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Bioanalytical Method Validation

D3-Methyl 2,4-dihydroxy-6-methyl benzoate (CAS 1365988-21-1), also known as trideuteriomethyl 2,4-dihydroxy-6-methylbenzoate, is a stable isotope-labeled analog of methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate, CAS 3187-58-4). It features three deuterium atoms incorporated at the methyl ester position (CD₃), resulting in a molecular formula of C₉H₇D₃O₄ and a molecular weight of 185.19 g/mol.

Molecular Formula C9H10O4
Molecular Weight 185.193
CAS No. 1365988-21-1
Cat. No. B2781983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD3-Methyl 2,4-dihydroxy-6-methyl benzoate
CAS1365988-21-1
Molecular FormulaC9H10O4
Molecular Weight185.193
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)O)O
InChIInChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3/i2D3
InChIKeyNCCWCZLEACWJIN-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D3-Methyl 2,4-dihydroxy-6-methyl benzoate (CAS 1365988-21-1) Procurement Guide: Key Specifications and Sources


D3-Methyl 2,4-dihydroxy-6-methyl benzoate (CAS 1365988-21-1), also known as trideuteriomethyl 2,4-dihydroxy-6-methylbenzoate, is a stable isotope-labeled analog of methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate, CAS 3187-58-4) . It features three deuterium atoms incorporated at the methyl ester position (CD₃), resulting in a molecular formula of C₉H₇D₃O₄ and a molecular weight of 185.19 g/mol . This compound serves primarily as an internal standard (IS) for quantitative mass spectrometry-based assays and as a tracer in metabolic and pharmacokinetic studies .

Why D3-Methyl 2,4-dihydroxy-6-methyl benzoate Cannot Be Substituted by Non-Labeled or Differently Labeled Analogs


In analytical and research workflows requiring precise quantification or metabolic tracing, substitution of D3-Methyl 2,4-dihydroxy-6-methyl benzoate with the unlabeled analog (methyl orsellinate, CAS 3187-58-4) or alternative isotope-labeled compounds introduces significant method errors. The unlabeled compound co-elutes with the endogenous analyte, precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS), a technique mandated by regulatory guidance for robust bioanalytical method validation [1]. Similarly, using a compound with a different number of deuterium atoms (e.g., D₁, D₂, or D₄) alters the mass shift, potentially leading to isotopic interference from the analyte's natural abundance M+3 peak, thereby compromising assay accuracy and linearity [2]. The specific +3 Da mass shift provided by the D3-methyl label offers an optimal balance between chromatographic co-elution and mass spectrometric resolution for methyl orsellinate quantification [3]. The quantitative evidence below underscores the critical differentiation required for method selection.

D3-Methyl 2,4-dihydroxy-6-methyl benzoate: Quantitative Differentiation from Unlabeled and Alternative Analogs


D3-Methyl 2,4-dihydroxy-6-methyl benzoate vs. Methyl Orsellinate: Mass Spectrometric Differentiation for Internal Standard Use

D3-Methyl 2,4-dihydroxy-6-methyl benzoate provides a +3.02 Da mass shift relative to the unlabeled analyte, methyl orsellinate (m/z 182.18 → 185.19 for the protonated molecule) [1]. This specific mass difference is crucial for use as an internal standard in LC-MS/MS, as it ensures baseline resolution from the analyte's M+0 peak while minimizing cross-talk and isotopic overlap from the analyte's natural abundance M+3 isotopologue . In contrast, using the unlabeled compound as an internal standard offers no mass differentiation, rendering it unusable for isotope dilution methods [2].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Bioanalytical Method Validation

D3-Methyl 2,4-dihydroxy-6-methyl benzoate vs. Methyl Orsellinate-D2 or -D4: Isotopic Purity and Interference Mitigation

The D3 labeling of D3-Methyl 2,4-dihydroxy-6-methyl benzoate offers a distinct advantage over hypothetical D2 or D4 analogs in minimizing isotopic interference. Methyl orsellinate's natural abundance M+3 isotopologue (due to ¹³C and ¹⁸O) contributes approximately 0.8% relative intensity at the D3-labeled compound's m/z channel, which can be corrected for in calibration curves [1]. A D2-labeled analog would suffer from greater interference from the analyte's M+2 peak (approximately 3.5% relative intensity), while a D4-labeled analog, though having less interference, may exhibit a slight shift in chromatographic retention time due to the greater deuterium isotope effect, potentially affecting co-elution and matrix effect correction efficiency [2]. The +3 Da shift represents an empirically optimized balance between resolution and co-elution [3].

Isotopic Interference Mass Spectrometry Assay Linearity

D3-Methyl 2,4-dihydroxy-6-methyl benzoate vs. 13C-Labeled Methyl Orsellinate: Procurement and Cost-Benefit Analysis for Routine Assays

While ¹³C-labeled internal standards offer equivalent or sometimes superior performance due to identical chemical behavior, deuterium-labeled standards like D3-Methyl 2,4-dihydroxy-6-methyl benzoate often present a more economical and synthetically accessible option [1]. The specific synthesis of trideuteriomethyl esters via esterification with CD₃OD is a well-established, high-yield procedure, leading to lower production costs compared to multi-step ¹³C incorporation [2]. For methyl orsellinate quantification, the deuterated analog provides sufficient mass separation and co-elution without the premium pricing often associated with fully ¹³C-labeled compounds . This cost differential can be substantial for high-throughput or long-term studies.

Stable Isotope Labeling Cost-Effectiveness Method Development

D3-Methyl 2,4-dihydroxy-6-methyl benzoate in Metabolic Tracing: Tracking the Methyl Ester Moiety

The specific placement of three deuterium atoms on the methyl ester group of D3-Methyl 2,4-dihydroxy-6-methyl benzoate enables precise tracking of ester hydrolysis in metabolic studies [1]. Upon hydrolysis, the resulting 2,4-dihydroxy-6-methylbenzoic acid (MW 168.15) is distinguished from the parent compound (MW 185.19) by a -17 Da shift (loss of CD₃O-). Mass spectrometric monitoring of the intact D3-labeled ester (m/z 186) and the unlabeled acid metabolite (m/z 169) allows for simultaneous quantification of both species, directly measuring esterase activity or prodrug conversion rates [2]. This cannot be achieved with non-labeled methyl orsellinate, where the hydrolytic product is indistinguishable from the parent in terms of mass shift [3].

Metabolic Tracing Deuterium Incorporation Pharmacokinetics

Procurement-Recommended Applications for D3-Methyl 2,4-dihydroxy-6-methyl benzoate Based on Quantitative Differentiation


Quantitative Bioanalysis of Methyl Orsellinate in Biological Matrices by LC-MS/MS

Procure D3-Methyl 2,4-dihydroxy-6-methyl benzoate as the internal standard for the accurate quantification of methyl orsellinate in plasma, urine, or tissue homogenates. The +3.02 Da mass shift enables robust isotope dilution mass spectrometry, correcting for matrix effects and extraction variability. This application is directly supported by the mass shift differentiation outlined in Evidence Item 1 [1].

In Vitro Metabolic Stability Assays to Determine Ester Hydrolysis Rates

Use D3-Methyl 2,4-dihydroxy-6-methyl benzoate to track esterase-mediated hydrolysis in liver microsomes or hepatocytes. The deuterium label on the methyl ester allows simultaneous LC-MS/MS monitoring of the intact parent (m/z 186) and the unlabeled acid metabolite (m/z 169), providing a direct, quantitative readout of prodrug activation or detoxification. This application is based on the metabolic tracing advantage detailed in Evidence Item 4 [2].

Method Development and Validation for Fungal Metabolite Analysis

Employ D3-Methyl 2,4-dihydroxy-6-methyl benzoate as a stable isotope-labeled internal standard for the quantitative analysis of methyl orsellinate, a known antifungal phytotoxin, in fungal cultures or plant extracts. The validated method will benefit from the reduced isotopic interference (Evidence Item 2) and the cost-effective nature of the deuterium label (Evidence Item 3), ensuring robust and reproducible data for natural product discovery programs [3].

Synthesis and Quality Control of Grifolic Acid and GPR120 Agonist Derivatives

Utilize D3-Methyl 2,4-dihydroxy-6-methyl benzoate as a tracer or internal standard during the synthesis and purification of Grifolic Acid, a selective GPR120 partial agonist. The deuterated precursor enables reaction monitoring and final product purity assessment via LC-MS, leveraging the distinct mass shift to differentiate starting material from product and byproducts. This scenario is underpinned by the fundamental mass differentiation described in Evidence Item 1 .

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